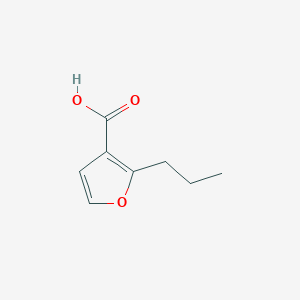

2-Propylfuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-6(8(9)10)4-5-11-7/h4-5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJYIYLTWFJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35768-35-5 | |

| Record name | 2-propylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Concepts of Furan 3 Carboxylic Acid Chemistry

Furan-3-carboxylic acid, the parent structure of 2-propylfuran-3-carboxylic acid, is a heterocyclic compound that has garnered significant attention in organic synthesis. Its structure, featuring a five-membered aromatic ring containing an oxygen atom and a carboxylic acid group at the 3-position, provides a versatile scaffold for the development of more complex molecules. ijabbr.comutripoli.edu.lymdpi.com

The reactivity of the furan (B31954) ring is characterized by its electron-rich nature, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. ijabbr.com However, the presence of the electron-withdrawing carboxylic acid group at the 3-position deactivates the ring towards electrophilic attack and directs incoming substituents. The synthesis of furan-3-carboxylic acid itself can be achieved through various methods, including the oxidation of corresponding aldehydes or through multi-step reaction sequences starting from acyclic precursors. researchgate.netorgsyn.org One documented method involves the aromatization of a dihydrofuran precursor. researchgate.net

The carboxylic acid moiety allows for a range of chemical transformations, including esterification and amidation, providing a gateway to a diverse array of derivatives with potential applications in pharmaceuticals and materials science. mdpi.com For instance, derivatives of furan-3-carboxylic acid have been investigated for their potential biological activities. utripoli.edu.lynih.gov

Contextualization of 2 Propylfuran 3 Carboxylic Acid Within Furanoid Compounds

Methodologies for De Novo Synthesis of this compound

The creation of the this compound molecule from basic starting materials can be achieved through both traditional organic chemistry reactions and emerging biocatalytic routes.

Conventional Organic Synthesis Pathways

Conventional synthesis of furan-3-carboxylic acids often involves multi-step processes. One established method for creating 3-substituted furans involves the lithiation of 3-furoic acid. However, this can lead to a mixture of products. A more specific approach involves the direct lithiation of 2-methyl-3-furoic acid with butyllithium (B86547) to form a stable dianion, which can then be alkylated. scholaris.ca

Another strategy for synthesizing furan-3-carboxylic acid and its derivatives starts from 4-trichloroacetyl-2,3-dihydrofuran. This process involves the aromatization of the dihydrofuran ring, followed by the displacement of the trichloromethyl group with a hydroxide (B78521) to yield the carboxylic acid. researchgate.net The synthesis of various alkyl-substituted furan-3-carboxylates has also been documented in the literature, often starting from the corresponding methyl or ethyl esters which are then hydrolyzed to the free acids. google.com

The Paal-Knorr furan synthesis is a classical method for forming the furan ring, and various modern adaptations exist. organic-chemistry.org For instance, highly substituted furans can be synthesized through platinum-catalyzed reactions of propargylic oxiranes. organic-chemistry.org Copper-catalyzed oxidative cyclization of aryl ketones with styrenes also provides a route to multiaryl-substituted furans. organic-chemistry.org

Biocatalytic Approaches to Furan Carboxylic Acids

Biocatalysis presents a promising and environmentally friendly alternative for producing furan carboxylic acids. nih.govacs.org This approach often utilizes enzymes or whole-cell systems to carry out specific oxidative transformations under mild conditions. nih.govacs.org For example, the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a related and important dicarboxylic acid, has been extensively studied. This process often starts from 5-hydroxymethylfurfural (B1680220) (HMF) and involves a series of oxidation steps. nih.govmdpi.comacs.org

The conversion of HMF to FDCA can proceed through intermediates such as 5-hydroxymethyl-2-furancarboxylic acid (HFCA) and 5-formyl-2-furancarboxylic acid (FFCA). mdpi.commdpi.com Various microorganisms and isolated enzymes have been identified that can catalyze these oxidation reactions with high selectivity. nih.govfrontiersin.org While direct biocatalytic synthesis of this compound is less documented, the principles established for other furan carboxylic acids suggest the potential for developing specific biocatalysts for this target molecule.

Derivatization and Functionalization of the Furan-3-carboxylic Acid Core

Once the furan-3-carboxylic acid scaffold is obtained, it can be further modified to create a diverse range of analogues for research purposes.

Synthesis of Alkyl-Substituted Furan-3-carboxylic Acid Derivatives

The synthesis of various alkyl-substituted furan-3-carboxylic acid derivatives is well-documented. A common strategy involves the preparation of the corresponding esters, such as methyl or ethyl esters, which can then be hydrolyzed to the free carboxylic acids. google.com For instance, methyl 2-methyl-4-ethylfuran-3-carboxylate can be prepared in a similar fashion to methyl 2,4-dimethylfuran-3-carboxylate by using 1-hydroxybutan-2-one. google.com The synthesis of methyl 2-methylfuran-3-carboxylate is also described in the literature. google.com The resulting carboxylic acids can be converted to their acyl chlorides, which are versatile intermediates for the synthesis of amides and other derivatives. google.com

An improved method for preparing 2-substituted-3-furoic acids involves the lithiation of 2-methyl-3-furoic acid with butyllithium, which allows for the introduction of various electrophiles at the 2-position. scholaris.ca This method has been shown to be effective for alkyl halides, aldehydes, and ketones. scholaris.ca

Table 1: Examples of Alkyl-Substituted Furan-3-Carboxylic Acid Derivatives

| Compound Name | Starting Material | Key Reagents | Reference |

| Methyl 2-methyl-4-ethylfuran-3-carboxylate | 1-Hydroxybutan-2-one | Not specified | google.com |

| Methyl 2,4-dimethylfuran-3-carboxylate | Hydroxyacetone | Not specified | google.com |

| 2-Substituted-3-furoic acids | 2-Methyl-3-furoic acid | Butyllithium, Electrophiles | scholaris.ca |

Preparation of Structurally Related Furan Carboxylic Acids for Research Probes

The synthesis of structurally related furan carboxylic acids is essential for developing molecular probes to investigate biological systems. For example, furan-2-carboxamides have been synthesized as potential antibiofilm agents. nih.gov This involves the activation of a furan carboxylic acid, such as furan-2-carboxylic acid, and subsequent coupling with various linkers and amines. nih.gov

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has also been reported, which involves the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid. nih.gov These compounds have been evaluated for their antimicrobial activity. nih.gov Furthermore, fused furan derivatives can be prepared through methods like the decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones. nih.gov

The ability to synthesize a variety of furan carboxylic acid derivatives allows for the systematic exploration of structure-activity relationships, which is a cornerstone of medicinal chemistry and chemical biology research.

Table 2: Examples of Structurally Related Furan Carboxylic Acids for Research

| Compound Class | Synthetic Approach | Application | Reference |

| Furan-2-carboxamides | Amide coupling of furan-2-carboxylic acid | Antibiofilm agents | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Hydroarylation of 3-(furan-2-yl)propenoic acids | Antimicrobial agents | nih.gov |

| Fused Furans | Decarboxylative annulation of α,β-alkenyl carboxylic acids | Synthetic building blocks | nih.gov |

| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | One-pot, three-step synthesis | Potential drug candidates | scielo.br |

Mechanistic Insights into Furan Carboxylic Acid Synthesis

The synthesis of furan carboxylic acids, including this compound, can be achieved through various reaction pathways. Understanding the underlying mechanisms of these syntheses is crucial for optimizing reaction conditions and improving yields. Key mechanistic principles often revolve around cyclization reactions to form the furan ring and subsequent functionalization, or the direct carboxylation of a pre-formed furan ring.

A prominent method for forming substituted furan rings is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The mechanism begins with the protonation of one carbonyl group, which facilitates an attack by the enol form of the other carbonyl. The resulting hemiacetal then undergoes dehydration to yield the furan ring. wikipedia.org Mechanistic studies by V. Amarnath and co-workers in the 1990s provided deeper insight, showing that the reaction rates for diastereomers of 3,4-disubstituted-2,5-hexanediones were different. This finding contradicted the previously accepted mechanism that proposed a common enol intermediate, suggesting that the conformational ease of cyclization is a key factor in the rate-determining step. wikipedia.orgorganic-chemistry.org

Another classical method, the Feist-Bénary synthesis , produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds, catalyzed by bases like ammonia (B1221849) or pyridine. wikipedia.orgambeed.com The mechanism proceeds in several stages:

Enolate Formation: The base deprotonates the β-dicarbonyl compound to form an enolate. quimicaorganica.org

Alkylation: The enolate acts as a nucleophile, attacking the α-halo ketone. quimicaorganica.orgyoutube.com

Cyclization: Subsequent enolization is followed by an intramolecular nucleophilic attack, where the enolate oxygen displaces the halide to form a dihydrofuran intermediate. quimicaorganica.orgyoutube.com

Dehydration: The final step is the elimination of water to form the aromatic furan ring. quimicaorganica.org

The regioselectivity of reactions on the furan ring itself is also a critical mechanistic consideration. Furan is an electron-rich heterocycle, making it highly reactive towards electrophilic aromatic substitution (EAS) , with reactions occurring much faster than in benzene (B151609). pearson.comchemicalbook.com Substitution preferentially occurs at the C2 and C5 positions. chemicalbook.comquora.comquora.com This preference is due to the superior stability of the carbocation intermediate formed when the electrophile attacks the C2 position. The positive charge in this intermediate can be delocalized over three resonance structures, including a significant contribution from the lone pair of the oxygen atom, which is more stable than the two resonance structures possible for C3 attack. pearson.comchemicalbook.com

For the synthesis of furan carboxylic acids specifically, methods like the Henkel reaction (also known as the Raecke process) are relevant. This involves the thermal rearrangement of carboxylate salts. For instance, potassium 2-furoate can be disproportionated at high temperatures in the presence of catalysts like cadmium iodide to yield furan and furan-2,5-dicarboxylic acid. rsc.org Mechanistic studies suggest that different isomers, such as furan-2,4-dicarboxylic acid, can be formed through separate reaction pathways, and the selectivity can be influenced by the choice of catalyst. rsc.org

Furthermore, direct C-H carboxylation of furan derivatives with CO₂ is an emerging strategy. stanford.edursc.org Recent studies have shown that alkali carbonate salts can promote the deprotonation of C-H bonds on the furan ring, even those that are weakly acidic. stanford.edu The resulting carbanion then reacts with CO₂ to form a carboxylate. The use of a Lewis acid catalyst, such as ZnCl₂, can enhance this process by coordinating to the furan ring, which activates the C-H bond and lowers the energy barrier for deprotonation. rsc.org

Decarboxylation is another mechanistically significant reaction, often used to selectively remove carboxyl groups. The thermal decarboxylation of furan-polycarboxylic acids can be a route to synthesizing simpler furan carboxylic acids, such as 3-furoic acid from furantetracarboxylic acid. uni.edu The stability of the furan ring and the position of the carboxylic acid groups influence the ease of decarboxylation. researchgate.netacs.org

Table 1: Mechanistic Details of Key Furan Synthesis Reactions

| Synthesis Method | Key Reactants | Catalyst/Conditions | Mechanistic Steps | Intermediate(s) |

|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid (e.g., H₂SO₄, HCl) | 1. Protonation of a carbonyl 2. Enol formation 3. Intramolecular attack 4. Dehydration | Enol, Hemiacetal wikipedia.org | | Feist-Bénary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., Pyridine, Ammonia) | 1. Enolate formation 2. Nucleophilic alkylation 3. Cyclization (SN2) 4. Dehydration | Enolate, Dihydrofuran wikipedia.orgquimicaorganica.orgyoutube.com | | Henkel Reaction | Potassium 2-furoate | CdI₂ or ZnCl₂, High temperature | Disproportionation (carboxylation and decarboxylation) | Furan, Dipotassium furan-2,5-dicarboxylate (B1257723) rsc.org | | Direct C-H Carboxylation | Furoic acid salt, CO₂ | Alkali carbonate (e.g., Cs₂CO₃, K₂CO₃), optional Lewis Acid (e.g., ZnCl₂) | 1. C-H deprotonation 2. Nucleophilic attack on CO₂ | Furanyl carbanion stanford.edursc.org |

Natural Occurrence and Biogenic Pathways of Furan 3 Carboxylic Acids

Biosynthetic Routes and Enzymatic Transformations

The biosynthesis of furan (B31954) fatty acids does not follow a single universal pathway but varies between organisms. Research, particularly in bacteria, has begun to elucidate the specific enzymatic steps involved.

In bacteria such as Rhodobacter sphaeroides, the biosynthesis of furanoid fatty acids occurs on pre-existing fatty acid chains within phospholipids. nih.gov A distinct pathway has been identified that begins with the methylation of cis-vaccenic acid. osti.govnih.gov

The key steps and enzymes identified in this bacterial pathway include:

Methylation: The process is initiated by a SAM-dependent fatty acyl methylase (UfaM), which converts a cis-vaccenic acid side chain into a methylated trans-unsaturated fatty acid, (E)-11-methyloctadeca-12-enoate (11Me-12t-18:1). nih.gov

Desaturation: A newly identified fatty acid desaturase, UfaD, then acts on this intermediate to produce a methylated diunsaturated fatty acid, (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). nih.gov

Furan Ring Formation: An enzyme designated UfaO utilizes the 11Me-10t,12t-18:2 intermediate to form the furan ring. nih.gov This step involves the incorporation of an oxygen atom from molecular oxygen (O₂). nih.govglbrc.org

In some bacteria, further modification can occur, such as the synthesis of dimethylated FuFAs from monomethylated precursors by a SAM-dependent methylase called FufM. nih.gov

Table 2: Key Enzymes in Bacterial Furanoid Fatty Acid Biosynthesis

| Enzyme | Function | Substrate | Product |

| UfaM | SAM-dependent fatty acyl methylase | cis-vaccenic acid (in phospholipid) | (E)-11-methyloctadeca-12-enoate (11Me-12t-18:1) |

| UfaD | Fatty acid desaturase | 11Me-12t-18:1 | (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) |

| UfaO | Oxygenase | 11Me-10t,12t-18:2 | Monomethylated Furanoid Fatty Acid (e.g., 9M5-FuFA) |

| FufM | SAM-dependent methylase | Monomethylated FuFA (e.g., 9M5-FuFA) | Dimethylated Furanoid Fatty Acid (e.g., 9D5-FuFA) |

The primary precursors for the biogenic synthesis of furanoid fatty acids are lipids, specifically long-chain fatty acids. nih.govnih.gov In bacteria, the pathway utilizes fatty acids like cis-vaccenic acid already present in phospholipids. nih.gov In algae, it has been suggested that the propyl- and pentyl-side chains characteristic of many FuFAs are derived from linoleic acid and 9,12-hexadecadienoic acid, respectively. osti.gov The biogenetic precursor for the abundant F-acid known as F6 is linoleic acid. nih.gov

The formation of the furan ring itself involves the incorporation of an oxygen atom, which has been shown to derive from molecular oxygen (O₂), not water. nih.govglbrc.org While carbohydrates can be converted into furan derivatives like hydroxymethylfurfural (HMF) and subsequently to furan dicarboxylic acid (FDCA) through various enzymatic and chemical processes, the biosynthesis of the furanoid fatty acids found in cell membranes predominantly starts from lipid precursors. acs.org

Advanced Analytical Techniques for the Characterization and Quantification of 2 Propylfuran 3 Carboxylic Acid

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the elucidation of the chemical structure of 2-Propylfuran-3-carboxylic acid. Each method provides unique information that, when combined, allows for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are employed.

The ¹H NMR spectrum provides information about the hydrogen atoms (protons) in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org Protons on the carbon adjacent to a carboxylic acid are observed in the 2-3 ppm range. libretexts.orglibretexts.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carboxyl carbon is distinctly deshielded, appearing in the 170–185 ppm range. princeton.edu The carbons of the furan (B31954) ring and the propyl group would have characteristic shifts that are influenced by their substitution pattern.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 |

| ¹H | Protons on Cα to COOH | 2 - 3 |

| ¹³C | Carboxyl Carbon (-COOH) | 170 - 185 |

| ¹³C | Furan Ring Carbons | ~110 - 150 |

| ¹³C | Propyl Group Carbons | ~10 - 40 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. nih.gov

For furan carboxylic acids, the fragmentation pattern in MS provides structural clues. Common fragmentation pathways involve the loss of small, stable neutral molecules. In the analysis of related furanoid fatty acids, characteristic fragment ions are used for identification. nih.gov For this compound, one would expect to see fragmentation corresponding to the loss of the carboxylic acid group or parts of the propyl side chain. The use of techniques like tandem mass spectrometry (MS/MS or MS²) allows for further fragmentation of a selected parent ion, providing more detailed structural information. mdpi.com

| Technique | Information Obtained | Typical Application for this compound |

|---|---|---|

| MS | Molecular Weight, Fragmentation Pattern | Initial determination of molecular mass and key structural features. |

| HRMS | Precise Mass, Elemental Formula | Unambiguous confirmation of the chemical formula (e.g., C₈H₁₀O₃). mdpi.com |

| MS/MS | Detailed Structural Information | Elucidation of fragmentation pathways to confirm the positions of substituents. mdpi.com |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.

For this compound, the FTIR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is observed from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgorgchemboulder.com The carbonyl (C=O) group exhibits a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com Additionally, a C–O stretching vibration appears in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Sharp, Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| O-H Bend | Carboxylic Acid | 910 - 950 | Broad |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. While simple carboxylic acids absorb around 210 nm, which is often of limited utility, the presence of the furan ring, a conjugated system, shifts the absorption to a more useful wavelength. libretexts.orgresearchgate.net The exact position of the maximum absorbance (λmax) is dependent on the solvent and the specific substitution on the furan ring.

Chromatographic Separation and Detection Methodologies

When this compound is present in a complex sample, such as a biological fluid or food extract, chromatographic techniques are required to isolate it from other components before analysis.

Gas Chromatography (GC) and Multidimensional GC (GCxGC)

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For a polar compound like a carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. This typically involves converting the acidic proton into a less polar group, such as a trimethylsilyl (B98337) (TMS) ester. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. unito.it In GCxGC, the effluent from a primary column is passed through a modulator, which traps and then rapidly injects small fractions onto a second, shorter column with a different stationary phase. nih.gov This results in a highly detailed two-dimensional chromatogram with greatly increased peak capacity and resolution, which is ideal for analyzing complex matrices. nih.govnih.gov When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for identifying trace components in highly complex samples. nih.gov

| Technique | Principle | Advantage for this compound Analysis |

|---|---|---|

| GC-MS | Separation based on volatility, followed by mass-based detection. | Good for quantification of the derivatized compound in simpler mixtures. |

| GCxGC-TOFMS | Two sequential columns with different selectivity provide enhanced separation. unito.itnih.gov | Superior separation power for resolving the compound from co-eluting species in complex samples like biological extracts. nih.gov |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of furanic compounds, including this compound. The inherent polarity of the carboxylic acid group and the furan ring allows for effective separation using reversed-phase (RP) HPLC.

Methodologies for analyzing related furan carboxylic acids often employ C18 columns. For instance, the analysis of 2-furoic acid, a structurally similar compound, can be achieved using a C18 column with an acidic mobile phase, such as a mixture of acetonitrile (B52724) and water with a phosphoric or formic acid modifier. This acidic modifier is critical for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. A direct RP-HPLC method has been successfully used for the simultaneous determination of several furanic aldehydes and acids, including 2-furoic acid and 3-furoic acid. nih.gov

A study on the determination of furan derivatives in coffee utilized a Zorbax Eclipse XBD-C8 column (4.6 × 150 mm, 5 μm) with a gradient mobile phase of 0.1% acetic acid in water and methanol. nih.gov This demonstrates the versatility of different reversed-phase columns and mobile phase compositions for separating furanic compounds. Detection is typically performed using a UV detector, with the wavelength set to the absorption maximum of the analyte, which for many furan carboxylic acids is in the range of 245-250 nm. nih.govplos.org

For more complex matrices, such as urine, HPLC analysis of furoic acid has been performed after an initial sample clean-up. One method involved alkaline hydrolysis to release the free acid from its glycine (B1666218) conjugate, followed by solvent extraction. The HPLC analysis then utilized an acidic acetonitrile/water mobile phase with a C18 column and UV detection. oup.com

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | HPLC Conditions for Furan Carboxylic Acids |

| Column | C18, Newcrom R1, Zorbax Eclipse XBD-C8 nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid; Methanol/Water with Acetic Acid nih.govsielc.com |

| Detection | UV at 217-284 nm nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Temperature | Ambient or controlled (e.g., 25°C) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily in terms of speed, resolution, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

While specific UPLC methods for this compound are not extensively documented, the principles of method transfer from HPLC to UPLC are well-established. A UPLC method would likely utilize a sub-2 µm particle column, such as a BEH C18, and a faster gradient elution, significantly reducing the analysis time compared to HPLC. researchgate.net

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous measurement of various volatile organic compound (VOC) metabolites in urine, including furan derivatives like N-2-furoylglycine and 5-hydroxymethylfuroic acid. nih.gov This method employed a pentafluorophenyl-modified silica (B1680970) column and achieved a run time of about 6 minutes per sample, highlighting the high-throughput capabilities of UPLC. nih.gov Another study utilized UPLC-qToF-MS/MS to identify furan and 2-methylfuran (B129897) metabolites in human urine, demonstrating the power of high-resolution mass spectrometry in combination with UPLC for complex sample analysis. nih.gov

The use of smaller particle columns in UPLC allows for faster separations, making it a valuable tool for high-throughput screening and the analysis of complex mixtures containing furan derivatives.

Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is paramount for accurate and reliable quantification of this compound, especially in complex matrices. The choice of technique depends on the sample type and the concentration of the analyte.

Sample Preparation

For aqueous samples, liquid-liquid extraction (LLE) is a common technique to isolate carboxylic acids. This typically involves acidifying the sample to ensure the carboxylic acid is in its protonated, less polar form, and then extracting it into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. oup.comutwente.nlutwente.nl For instance, in the analysis of furoic acid in urine, a single extraction with ethyl acetate proved effective. oup.com

Solid-phase extraction (SPE) offers a more controlled and often more efficient alternative to LLE. Different sorbents can be used to retain carboxylic acids from a sample matrix. For the extraction of carboxylic acids from river water, various SPE sorbents were evaluated, with silica-based and C18 cartridges showing good recovery for aliphatic and aromatic carboxylic acids, respectively. nih.gov Micro-solid phase extraction (μ-SPE) has also been developed for the determination of trace levels of perfluorinated carboxylic acids in human plasma, demonstrating the potential for miniaturized and highly efficient sample preparation. nih.gov

For solid samples, an initial extraction step is required. For example, in the analysis of furan derivatives in coffee, samples were extracted with water using techniques such as sonication or heat-assisted shaking. nih.gov

Derivatization

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as enhancing detector response or improving chromatographic separation. For carboxylic acids like this compound, which may exhibit weak UV absorbance or poor ionization efficiency in mass spectrometry, derivatization can be highly beneficial.

Common derivatization strategies for carboxylic acids target the carboxyl group. researchgate.net Esterification is a frequent approach. For improved detection, derivatizing agents that introduce a fluorescent or easily ionizable tag are used.

Several derivatization reagents are available for HPLC analysis of carboxylic acids:

Fluorescent Labeling Reagents: These reagents react with the carboxylic acid to form a highly fluorescent derivative, enabling sensitive detection by a fluorescence detector. Examples include 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) and 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB). researchgate.netmdpi.com

UV-Visible Labeling Reagents: Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) and benzoyl chloride can be used to introduce a strong chromophore, enhancing detection by a UV-Vis detector. researchgate.netresearchgate.net

Mass Spectrometry Labels: For LC-MS analysis, derivatization can improve ionization efficiency. A notable example is 4-bromo-N-methylbenzylamine (4-BNMA), which reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting derivative incorporates a bromine atom, which provides a characteristic isotopic pattern in the mass spectrum, aiding in identification. nih.govnih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific analyte and matrix to ensure complete reaction and avoid the formation of byproducts.

The following table lists some common derivatization reagents for carboxylic acids.

| Reagent | Detection Method | Comments |

| 4-bromo-N-methylbenzylamine (4-BNMA) | LC-MS | Improves reversed-phase retention and provides a characteristic bromine isotope pattern for identification. nih.govnih.gov |

| DBD-ED | Fluorescence | Offers high sensitivity but may require longer reaction times. mdpi.com |

| MNDMB | Fluorescence | Allows for rapid derivatization with high stability and strong fluorescence. researchgate.net |

| Benzoyl Chloride | UV-Visible | A common reagent for introducing a UV-active benzoyl group. researchgate.net |

Mechanistic Investigations of Chemical and Biological Interactions Non Clinical Context

Studies on the Biological Activities of Furan-3-carboxylic Acid Derivatives

Furan-3-carboxylic acid derivatives represent a diverse group of heterocyclic molecules with a wide range of biological activities. mdpi.com Their structural diversity allows for a broad spectrum of interactions with biological systems. nih.gov

In Vitro Mechanistic Elucidation in Cellular Models

In vitro studies using cellular models have been instrumental in understanding the biological effects of furan-3-carboxylic acid derivatives. For instance, certain furan-3-carboxamides have demonstrated significant antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, and bacteria. nih.gov The cytotoxic effects of some furan (B31954) derivatives have been observed to be dose-dependent in murine leukemia WEHI-3 cells. researchgate.net

Furthermore, some furan hybrid molecules have been shown to possess antioxidant and metal-chelating properties in vitro. mdpi.com These activities are crucial for neutralizing harmful free radicals within cell membranes. mdpi.com For example, the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been identified as a potent uremic toxin that accumulates in the serum of patients with chronic kidney disease. nih.govnih.govhmdb.ca

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed their antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. nih.gov

Table 1: In Vitro Biological Activities of Select Furan-3-Carboxylic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Cellular Model/Organism | Key Findings |

| Furan-3-carboxamides | Antimicrobial | Yeast, filamentous fungi, bacteria | Exhibited significant in vitro antimicrobial activity. nih.gov |

| Furan derivatives | Cytotoxicity | Murine leukemia WEHI-3 cells | Showed dose-dependent cytotoxic effects. researchgate.net |

| Furan hybrid molecules | Antioxidant, Metal-chelating | --- | Demonstrated ability to neutralize free radicals. mdpi.com |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Uremic toxin | Human serum (in vivo context informing in vitro studies) | Accumulates in chronic kidney disease. nih.govnih.govhmdb.ca |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | Candida albicans, Escherichia coli, Staphylococcus aureus | Active at 64 µg/mL. nih.gov |

This table is for illustrative purposes and summarizes findings from the cited research.

Mechanistic Studies in Rodent Models

While the prompt focuses on non-clinical contexts, rodent models provide initial in vivo insights that can inform further mechanistic studies. For example, the in vivo efficacy of promising antifungal furan derivatives has been evaluated against plant pathogens, demonstrating their potential for agricultural applications. nih.gov Structure-activity relationship analyses have shown that peptide-containing derivatives exhibit superior antifungal potency compared to their counterparts. nih.gov

Molecular Interactions with Transport Proteins and Metabolic Enzymes

Furan-3-carboxylic acid derivatives can interact with various transport proteins and metabolic enzymes, influencing their biological effects. One notable example is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), which is a potent inhibitor of the plasma protein binding of drugs in uremic plasma. nih.gov CMPF also competitively inhibits organic anion transporters (OATs), such as OAT3, which are crucial for the renal secretion of various drugs and endogenous organic acids. nih.govhmdb.ca This inhibition can also affect the transport of organic acids at the blood-brain barrier. hmdb.ca

The interaction of furan derivatives with metabolic enzymes is also an area of interest. Molecular docking simulations have suggested that certain furan derivatives may interact with succinate (B1194679) dehydrogenase (SDH), indicating a potential mode of action for their antifungal activity. nih.gov

Chemical Reactivity and Degradation Mechanisms

The chemical behavior of 2-propylfuran-3-carboxylic acid is largely dictated by the furan ring, a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. wikipedia.org

Oxidation and Decomposition Pathways of Furan Rings

The furan ring, while aromatic, is less stable than benzene (B151609) and is susceptible to oxidation and decomposition. numberanalytics.comacs.org Oxidation of furans can lead to various products, including the formation of carboxylic acids. osi.lv For instance, the oxidative degradation of furans is a valuable method in organic synthesis for producing carboxylic acids under mild conditions. osi.lv

The decomposition of furan rings can be initiated by factors such as light and air. Some 2-furylquinolines have been shown to undergo oxidative decomposition in the presence of air, initiated by a [4+2] cycloaddition with singlet oxygen. nih.gov This leads to the formation of an endoperoxide intermediate that can undergo further transformations. nih.gov The thermal degradation of 2-furoic acid can lead to the formation of furan through decarboxylation, a process that is activated at temperatures around 140-160 °C. nih.gov

Role of Furan Carboxylic Acids in Chemical Reaction Networks (e.g., adduct formation, inhibition studies)

Furan carboxylic acids can participate in various chemical reactions, including adduct formation. The Diels-Alder reaction is a key example, where furan acts as a diene, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.orgrsc.org The electron-withdrawing nature of the carboxylic acid group on the furan ring can reduce its reactivity in these cycloaddition reactions, but this effect can be counteracted by the addition of a base. rsc.org

Furan derivatives are also utilized in Friedel-Crafts acylation reactions for carbon-carbon bond formation. nih.gov Furthermore, the interaction between furan and carboxylic acids, such as formic acid, involves the formation of hydrogen bonds, with O-H···O and C-H···O interactions stabilizing the complex. researchgate.netacs.org

Table 2: Chemical Reactivity of Furan Rings

| Reaction Type | Reactants | Products/Intermediates | Key Features |

| Electrophilic Aromatic Substitution | Furan, Electrophile (e.g., Br₂) | Substituted furan (e.g., 2-bromofuran) | More reactive than benzene, substitution favored at the 2-position. wikipedia.orgpearson.com |

| Diels-Alder Reaction | Furan, Dienophile | Oxabicyclo[2.2.1]heptane derivatives | Furan acts as a 1,4-diene. acs.orgrsc.org |

| Oxidation | Furan, Oxidizing agents | Carboxylic acids, lactones, acetals | Ring opening or functional group modification. acs.orgosi.lv |

| Hydrolysis | Furan, Acidic conditions | 1,4-dicarbonyl compounds | Ring cleavage. acs.org |

| Friedel-Crafts Acylation | Furanic species, Acetic acid | Acetyl methylfuran | Zeolite-catalyzed carbon-carbon bond formation. nih.gov |

This table provides a general overview of furan reactivity based on the provided sources.

Computational Chemistry and Structure-Activity Relationship (SAR) Approaches

The exploration of this compound and its derivatives within a non-clinical context is significantly enhanced by computational chemistry and Structure-Activity Relationship (SAR) studies. These theoretical methods provide deep insights into the molecular and electronic properties that govern the compound's interactions and potential activities.

Theoretical Calculations of Molecular and Electronic Structures

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic intricacies of furan carboxylic acid derivatives. While specific studies on this compound are not prevalent, research on analogous structures provides a robust framework for understanding its probable characteristics.

Quantum chemical calculations on related molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been performed to determine their most stable geometries and vibrational frequencies. nih.gov For instance, geometry optimization at the B3LYP/6-31G(d) level of theory revealed a planar conformation for the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule, where all constituent atoms lie within the same geometrical plane. nih.gov This planarity is a significant structural feature that can influence molecular packing and intermolecular interactions.

Studies on other related compounds, like 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids, have utilized DFT and MP2 quantum chemical calculations to interpret molecular structures and vibrational spectra. mdpi.com These investigations have explored different conformers that arise from the rotation of the carboxylic acid group, revealing energy differences between various spatial arrangements. mdpi.com For example, the rotation of the -COOH group in one of the studied triazole carboxylic acids resulted in a significant energy difference of 10.6 kJ/mol between conformers. mdpi.com Such calculations are crucial for identifying the most stable and likely conformations of these molecules.

The electronic structure of furan-containing carboxylic acids is also a key area of investigation. The overlap of the furan and carboxyl π orbitals can lead to the transformation of non-dissociative π2 resonances of the furan ring into dissociative resonances. nih.gov Furthermore, the substitution on the furan ring can considerably affect its capacity to attach low-energy electrons and its susceptibility to dissociation. nih.gov

The electronic properties of these compounds are often characterized by parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For 1-benzofuran-2-carboxylic acid, DFT calculations have determined the HOMO and LUMO energies to be -6.367 eV and -1.632 eV, respectively. researchgate.net These values are critical for understanding the molecule's electronic stability and reactivity. nih.gov

The distribution of electronic states can be visualized through the Density of States (DOS) spectrum, which illustrates the energy-dependent distribution of molecular orbitals. nih.gov In the DOS spectrum of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the occupied molecular orbitals are represented by green lines, unoccupied (virtual) orbitals by red lines, and the total density of states by a blue curve. nih.gov

Predictive Modeling for Furan Carboxylic Acid Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool for correlating the structural features of furan carboxylic acid derivatives with their activities and properties.

QSAR investigations have been successfully applied to understand the antimicrobial activity of furan-3-carboxamides. nih.gov In one study, a series of these compounds were synthesized and their in vitro antimicrobial activity was evaluated against various microorganisms. nih.gov A QSAR investigation was then conducted to establish a correlation between the physicochemical parameters of the compounds and their observed biological activity. nih.gov

Similarly, QSPR models have been developed for furan derivatives to predict their efficacy as corrosion inhibitors for mild steel. digitaloceanspaces.com These models establish a relationship between the molecular descriptors of the furan compounds and their corrosion inhibition values. digitaloceanspaces.com Statistical methods such as Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR) are commonly employed to build these predictive models. digitaloceanspaces.com

The development of robust QSAR models involves several key steps, including the calculation of a large number of molecular descriptors using software like Dragon. researchgate.net These descriptors can be constitutional, geometrical, or electronic in nature. Genetic algorithms (GA) and backward stepwise regression are often used to select the most relevant descriptors for building the model. researchgate.net The predictive power of the resulting models is then rigorously assessed using techniques like leave-one-out (LOO) cross-validation and external test sets. researchgate.net

QSAR studies on aryl carboxylic acid amide derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) have highlighted the importance of topological, estate number, hydrophobic, and alignment-independent descriptors in predicting inhibitory activity. nih.gov For instance, the SaasCcount descriptor suggested the importance of carbon atoms within a five-membered aryl ring system for activity. nih.gov

Emerging Research Directions and Applications in Chemical Science

The exploration of novel chemical compounds derived from renewable resources is a cornerstone of modern chemical science. Among these, furanic compounds are gaining prominence due to their versatile chemical structures and potential applications across various fields. This article focuses on the emerging research and applications of a specific furan (B31954) derivative, 2-Propylfuran-3-carboxylic acid, in polymer science, sustainable chemical production, and environmental chemistry.

Q & A

Q. What experimental techniques are recommended for structural elucidation of 2-Propylfuran-3-carboxylic acid?

- Methodological Answer : Structural characterization typically involves a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (e.g., H-NMR for propyl group protons at δ 0.9–1.5 ppm and furan ring protons at δ 6.5–7.5 ppm) and coupling constants to confirm substituent positions .

- X-ray Crystallography : Use programs like SHELXL for refining crystal structures, particularly to resolve stereochemical ambiguities. SHELX workflows are robust for small-molecule refinement .

- FT-IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm) and furan ring vibrations (~1500–1600 cm) .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Common synthesis routes include:

- Carboxylation of Furan Derivatives : React 3-propylfuran with CO under high-pressure conditions using transition-metal catalysts (e.g., Pd or Cu complexes) to introduce the carboxylic acid group .

- Alkylation of Preformed Carboxylic Acids : Introduce the propyl group via Friedel-Crafts alkylation on furan-3-carboxylic acid using propyl halides and Lewis acids (e.g., AlCl) .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption .

- Safety Measures : Use PPE (gloves, goggles) and work in a fume hood. Monitor for decomposition via periodic NMR or TLC analysis .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in different solvents be resolved?

- Methodological Answer :

- Controlled Solvent Screening : Systematically test reactivity in aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, HO) solvents to identify solvent-specific effects.

- Kinetic Studies : Use UV-Vis spectroscopy or HPLC to track reaction rates and intermediate formation under varied conditions.

- Computational Modeling : Employ density functional theory (DFT) to simulate solvent interactions and activation energies (software: Gaussian, ORCA) .

Q. What strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data using tools like MOE or Schrödinger .

- Docking Studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes in microbial pathways) .

- In Vitro Validation : Pair computational predictions with antimicrobial or cytotoxicity assays (e.g., MIC tests against Gram-negative bacteria) .

Q. What methodologies address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Read-Across Approaches : Compare with structurally similar compounds (e.g., furan-2-carboxylic acid) using databases like ECHA or NITE to estimate toxicity .

- Standardized Bioassays : Conduct Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) to generate preliminary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.